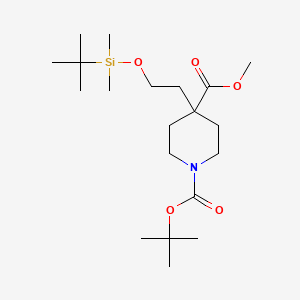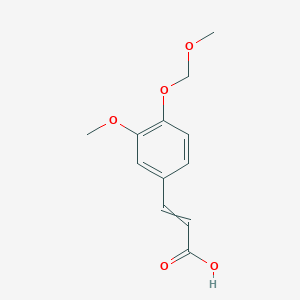
1-(tert-Butyl) 4-methyl 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1,4-dicarboxylate
Übersicht
Beschreibung
1-(tert-Butyl) 4-methyl 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1,4-dicarboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methoxycarbonyl group, and a tert-butyldimethylsilyloxy group attached to a piperidine ring. It is widely used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-methoxycarbonyl-4-(2-(tert-butyldimethylsilyloxy)eth-1-yl)piperidine-1-carboxylate typically involves multiple stepsThe tert-butyldimethylsilyloxy group is then introduced through a silylation reaction using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(tert-Butyl) 4-methyl 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyldimethylsilyloxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, tert-butyl 4-methoxycarbonyl-4-(2-(tert-butyldimethylsilyloxy)eth-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of pharmaceuticals and agrochemicals .
Biology: The compound is used in biological research to study the effects of piperidine derivatives on various biological systems. It can serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.
Industry: In the chemical industry, tert-butyl 4-methoxycarbonyl-4-(2-(tert-butyldimethylsilyloxy)eth-1-yl)piperidine-1-carboxylate is used in the production of specialty chemicals and materials. It can be utilized in the synthesis of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl 4-methoxycarbonyl-4-(2-(tert-butyldimethylsilyloxy)eth-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate: This compound is a key intermediate in the synthesis of Vandetanib, a drug used for the treatment of thyroid cancer.
Uniqueness: 1-(tert-Butyl) 4-methyl 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1,4-dicarboxylate is unique due to the presence of the tert-butyldimethylsilyloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Eigenschaften
Molekularformel |
C20H39NO5Si |
|---|---|
Molekulargewicht |
401.6 g/mol |
IUPAC-Name |
1-O-tert-butyl 4-O-methyl 4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C20H39NO5Si/c1-18(2,3)26-17(23)21-13-10-20(11-14-21,16(22)24-7)12-15-25-27(8,9)19(4,5)6/h10-15H2,1-9H3 |
InChI-Schlüssel |
GDPGNBVZGJLPQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCO[Si](C)(C)C(C)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(cyclopropylmethyl)amino]-3-nitrophenyl}acetamide](/img/structure/B8445217.png)

![N-[(tert-butylcarbamoyl)amino]-1,2,3,6-tetrahydropyridine](/img/structure/B8445221.png)




![N-bicyclo[2.2.1]hept-2-ylthiourea](/img/structure/B8445277.png)
![(1S,5R)-1-tert-Butoxycarbonylamino-6,6-difluoro-3-azabicyclo[3,3,0]octane](/img/structure/B8445285.png)




